![molecular formula C15H18N2O2 B12908710 4-[(3-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione CAS No. 61341-30-8](/img/structure/B12908710.png)
4-[(3-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-Methylcyclohexyl)amino)isoindoline-1,3-dione is a compound belonging to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Methylcyclohexyl)amino)isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by cyclization. One common method involves the reaction of phthalic anhydride with 3-methylcyclohexylamine under reflux conditions in an appropriate solvent such as toluene. The reaction mixture is then heated to promote cyclization, forming the isoindoline-1,3-dione core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Solventless conditions and green chemistry principles are often employed to minimize environmental impact and improve sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
4-((3-Methylcyclohexyl)amino)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoindoline-1,3-dione derivatives
Applications De Recherche Scientifique
4-((3-Methylcyclohexyl)amino)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its interaction with various biological targets, including dopamine receptors and amyloid proteins.
Industrial Applications: It is used in the production of dyes, pigments, and polymer additives due to its stable chemical structure
Mécanisme D'action
The mechanism of action of 4-((3-Methylcyclohexyl)amino)isoindoline-1,3-dione involves its interaction with specific molecular targetsThe compound may also inhibit the aggregation of amyloid proteins, indicating its potential in Alzheimer’s disease research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalimide: A simpler analog with similar structural features but lacking the cyclohexylamine moiety.
N-Substituted Isoindoline-1,3-diones: Compounds with various substituents on the nitrogen atom, offering different biological activities.
Uniqueness
4-((3-Methylcyclohexyl)amino)isoindoline-1,3-dione is unique due to the presence of the 3-methylcyclohexylamine group, which imparts distinct steric and electronic properties. This uniqueness contributes to its specific biological activities and potential therapeutic applications .
Propriétés
Numéro CAS |
61341-30-8 |
|---|---|
Formule moléculaire |
C15H18N2O2 |
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
4-[(3-methylcyclohexyl)amino]isoindole-1,3-dione |
InChI |
InChI=1S/C15H18N2O2/c1-9-4-2-5-10(8-9)16-12-7-3-6-11-13(12)15(19)17-14(11)18/h3,6-7,9-10,16H,2,4-5,8H2,1H3,(H,17,18,19) |
Clé InChI |
SAPACDFRZIECAB-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1)NC2=CC=CC3=C2C(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


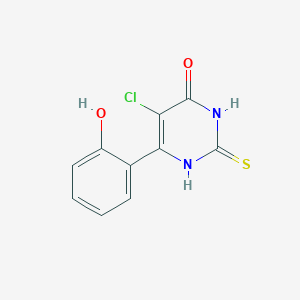
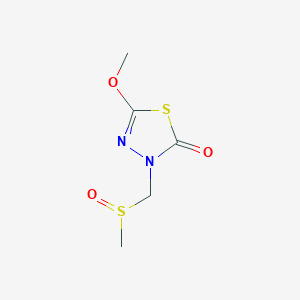
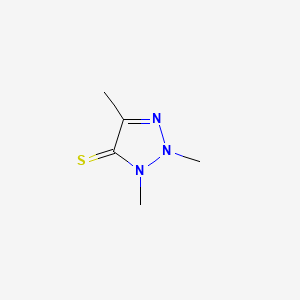

![5-{[Bis(2-hydroxyethyl)amino]acetyl}pyrimidine-2,4(1h,3h)-dione](/img/structure/B12908669.png)
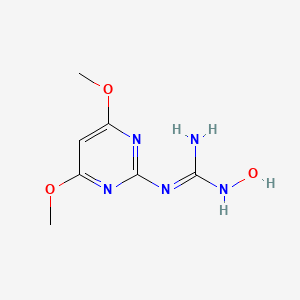


![4-[(2,4-Dioxopyrimidin-1-yl)methyl]benzamide](/img/structure/B12908689.png)

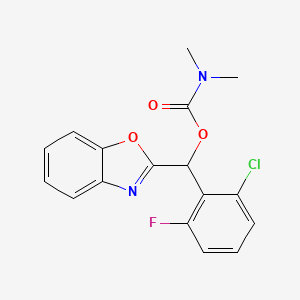
![2,2'-[(4-Chlorophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12908703.png)
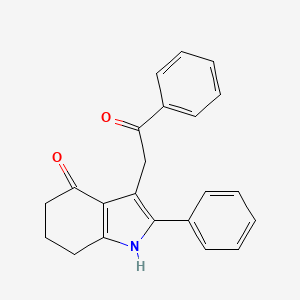
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-diphenyl-](/img/structure/B12908711.png)
